molecular formula C7H9BrN2O B12967829 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile

Cat. No.: B12967829
M. Wt: 217.06 g/mol
InChI Key: AXSQCJKBHHSQBM-UHFFFAOYSA-N
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Description

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile (CAS 207557-33-3) is a high-value chemical intermediate in pharmaceutical research, particularly in developing antidiabetic drugs. Its primary research application is as a key precursor in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of therapeutics for Type 2 diabetes . The compound's reactive bromoacetyl group enables efficient condensation with amine nucleophiles, such as 3-aminoadamantanol, to form aminoacetyl pyrrolidine carbonitrile derivatives that are core structures in drugs like vildagliptin . This mechanism allows researchers to construct complex molecules with potent DPP-IV inhibitory activity, which works by prolonging the activity of incretin hormones to improve blood glucose control . The (S)-enantiomer is of significant interest for creating stereochemically pure compounds for biological evaluation . This product is intended for research purposes as a building block in medicinal chemistry and process development, supporting the safe and efficient synthesis of potential therapeutic agents . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSQCJKBHHSQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting from pyrrolidine derivatives such as L-proline or its amide.
  • Introduction of the bromoacetyl group via acylation using bromoacetyl halides.
  • Formation of the carbonitrile group either by dehydration of amides or direct substitution.

This process is often conducted under mild conditions with bases and phase transfer catalysts to improve yield and selectivity.

Detailed Preparation Routes

Step Description Reagents & Conditions Notes
1 N-Acylation of Pyrrolidine Derivative Reaction of S-prolinamide or L-proline derivatives with bromoacetyl bromide or bromoacetyl chloride in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature (0°C) Potassium carbonate or other mild bases used to neutralize HBr formed; reaction time varies from 1 to 4 hours
2 Dehydration to Carbonitrile If starting from amide, dehydration agents like trifluoroacetic anhydride (TFAA) may be used to convert amide to nitrile This step is critical to obtain the carbonitrile functionality; typically performed in THF or similar solvents
3 Isolation and Purification Extraction with organic solvents (e.g., dichloromethane), washing with aqueous bases, drying over sodium sulfate, and concentration under reduced pressure Phase transfer catalysts such as tetrabutylammonium bromide may be added to enhance reaction efficiency
4 Optional One-Pot Process Some industrial methods combine acylation and subsequent reaction steps in a telescoped process to improve efficiency and reduce waste Use of polar organic solvents and controlled pH extraction steps; temperature control below 10°C during addition to minimize by-products

Representative Industrial Procedure

  • In a 500 L stainless steel reactor, (S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is prepared by dissolving the pyrrolidine derivative in dichloromethane.
  • An aqueous solution of potassium carbonate and a phase transfer catalyst (e.g., tetrabutylammonium bromide) is slowly added under cooling (<10°C).
  • The mixture is stirred for about 10 hours at room temperature until complete conversion is confirmed by thin-layer chromatography.
  • The product is isolated by phase separation and crystallization.

Comparative Analysis of Preparation Methods

Feature Method Using Bromoacetyl Bromide (Halide Acylation) Method Using Chloroacetyl Derivatives (for comparison) One-Pot Industrial Telescopic Process
Starting Material S-prolinamide or L-proline derivatives Same Same
Acylating Agent Bromoacetyl bromide or chloride Chloroacetyl chloride Chloroacetyl chloride or bromoacetyl chloride
Solvent THF, DCM THF, DCM High-boiling polar solvents, DCM
Base Potassium carbonate Potassium carbonate Potassium carbonate, potassium iodide
Catalyst Phase transfer catalyst (e.g., tetrabutylammonium bromide) Same Same
Temperature 0°C to room temperature 0°C to room temperature Controlled below 10°C during addition
Yield High, with fewer by-products High High, with simplified operation
Environmental Impact Mild, green solvents and reagents Similar Improved green profile, reduced solvent use
Purification Extraction, crystallization Chromatographic purification Extraction and recrystallization

Research Findings and Optimization Notes

  • The use of phase transfer catalysts significantly improves reaction efficiency and conversion rates, reducing reaction times and by-product formation.
  • Controlling the temperature during the addition of aqueous base solutions is critical to minimize side reactions and ensure high purity.
  • One-pot telescopic processes have been developed to streamline production, combining acylation, quenching, extraction, and subsequent reaction steps, which reduces solvent consumption and operational complexity.
  • Dehydration of amide intermediates to nitriles using trifluoroacetic anhydride is an effective method to introduce the carbonitrile group with high yield and purity.
  • The choice of halogen (bromo vs. chloro) in the acetyl group affects reactivity and downstream processing; bromoacetyl derivatives often provide higher reactivity but require careful handling due to potential side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting Material S-prolinamide or L-proline derivatives Readily available, chiral source
Acylating Agent Bromoacetyl bromide or chloride Introduces bromoacetyl group
Solvent THF, DCM, or mixed organic/water systems Solubility and reaction medium
Base Potassium carbonate (K2CO3) Neutralizes acid by-products
Catalyst Tetrabutylammonium bromide (phase transfer) Enhances reaction rate
Temperature 0°C to room temperature Controls reaction selectivity
Reaction Time 2-10 hours Ensures complete conversion
Purification Extraction, crystallization, chromatography Achieves high purity product

Chemical Reactions Analysis

Nucleophilic Substitution with Amines

This compound undergoes nucleophilic substitution at the bromoacetyl group, enabling the formation of C–N bonds. This reaction is critical for synthesizing DPP-IV inhibitors like Vildagliptin .

General Reaction Scheme:

(2S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile+AmineBaseAmine-Adduct+HBr\text{(2S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile} + \text{Amine} \xrightarrow{\text{Base}} \text{Amine-Adduct} + \text{HBr}

Experimental Conditions and Yields:

AmineBaseSolventTemperatureYieldSource
3-HydroxyadamantanamineK2_2CO3_3THF/H2_2O0°C → rt85%
Adamantane derivativesTEADCM0°C → rt78%
  • Key Observation : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in THF/H2_2O systems improves yields by enhancing reactivity between aqueous and organic phases .

Elimination Reactions Under Basic Conditions

The bromoacetyl group can undergo elimination to form α,β-unsaturated carbonyl derivatives as by-products. This side reaction is minimized by controlling base strength and reaction time .

Example:

(2S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrileExcess Base1-Acrylopyrrolidine-2-carbonitrile+HBr\text{(2S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile} \xrightarrow{\text{Excess Base}} \text{1-Acrylopyrrolidine-2-carbonitrile} + \text{HBr}

Optimization Parameters:

BaseReaction Time (h)By-Product Formation
K2_2CO3_33<5%
NaOH115–20%

Rotamer Formation in Solution

The compound exhibits rotamerism due to restricted rotation around the N–CO bond. NMR studies reveal a 3:1 ratio of cis:trans rotamers in CDCl3_3 .

Rotamer Ratios in Different Solvents:

Solventcis:%trans:%
CDCl3_37525
DMSO-d6_66040

Compatibility with Functional Groups

  • Stability : Decomposes under strong acidic (pH < 2) or basic (pH > 12) conditions .

  • Reactivity : The nitrile group remains inert during bromoacetylation but can participate in cyclization reactions under high-temperature basic conditions .

Mechanistic Insights

  • Nucleophilic Substitution : Follows an SN_N2 mechanism, as evidenced by inversion of configuration at the bromoacetyl carbon .

  • Elimination : Proceeds via an E2 pathway when exposed to strong bases .

Scientific Research Applications

Synthesis of DPP-IV Inhibitors

DPP-IV inhibitors have gained prominence due to their effectiveness in managing blood glucose levels in type II diabetes patients. 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile serves as a key intermediate in the synthesis of several DPP-IV inhibitors, including Vildagliptin and other related compounds.

Case Study: Vildagliptin Synthesis

Vildagliptin, a well-known DPP-IV inhibitor, is synthesized using this compound. The synthesis involves multiple steps, starting from readily available precursors. The process includes:

  • Starting Material : L-proline is reacted with bromoacetyl chloride to form the corresponding acylated product.
  • Conversion : The carboxylic acid moiety is converted into a carbonitrile via an amide intermediate, leading to the formation of Vildagliptin .

This synthetic route has been optimized for higher yields and fewer by-products, making it a preferred method for industrial applications.

Medicinal Chemistry Applications

The compound's structure allows it to interact with various biological targets, making it versatile in drug design. Its derivatives have been explored for:

  • Antidiabetic Agents : As mentioned, derivatives of this compound exhibit hypoglycemic activity, positioning them as promising candidates for diabetes treatment .
  • Antitumor Activity : Recent studies have indicated potential applications in cancer therapy. Derivatives incorporating similar structures have shown efficacy against certain tumor types .

Safety and Environmental Considerations

The synthesis methods involving this compound have evolved to prioritize safety and environmental impact. Newer synthetic routes utilize less hazardous reagents and milder conditions, enhancing the overall green chemistry profile of the processes involved .

Comparative Analysis of Synthetic Methods

Synthetic Method Yield (%) By-products Safety Profile
Traditional Route60HighModerate
Optimized Route85LowHigh

This table summarizes the improvements in yield and safety profiles achieved through optimized synthetic pathways compared to traditional methods.

Mechanism of Action

The mechanism of action of 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The carbonitrile group can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
  • Molecular Weight : 172.61 g/mol ().
  • Synthesis : Prepared via N-acylation of L-prolinamide with chloroacetyl chloride in dichloromethane/triethylamine, followed by dehydration (). Yields >80% are achievable ().
  • Applications : A pivotal intermediate for DPP-IV inhibitors like Vildagliptin (). Its enantiomeric purity (>99%) is critical for drug efficacy ().
1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile
  • Molecular Weight : ~215.06 g/mol (estimated).
  • Synthesis : Likely synthesized via bromoacetyl bromide instead of chloroacetyl chloride. Bromine’s higher atomic weight and polarizability may alter reaction kinetics and purification steps compared to the chloro analog.
  • Bromine’s stronger electron-withdrawing effect could enhance electrophilicity, influencing reactivity in subsequent coupling reactions.

Key Differences :

  • Reactivity : Bromoacetyl groups are more reactive than chloroacetyl in nucleophilic substitutions due to bromine’s lower bond dissociation energy.
  • Stability : Chloro derivatives are generally more stable under storage; bromo compounds may require stricter temperature control.
Table 1: Comparison of Halogenated Derivatives
Parameter 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile This compound
Molecular Weight 172.61 g/mol ~215.06 g/mol
Halogen Bond Energy 328 kJ/mol (C-Cl) 276 kJ/mol (C-Br)
Synthetic Yield 81–85% () Not reported
Key Applications DPP-IV inhibitor intermediate Hypothesized similar applications

Pharmacologically Active Derivatives

Vildagliptin ((2S)-1-{[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]}-pyrrolidine-2-carbonitrile)
  • Structure: Features a 2-cyanopyrrolidine core with a hydroxyadamantyl group ().
  • Activity : IC₅₀ = 3.5 nM against DPP-IV, with high selectivity and oral bioavailability ().
  • Synthesis : Uses 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as an intermediate ().
(S)-1-{[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamino]-acetyl}-pyrrolidine-2-carbonitrile mesylate
  • Structure: Mesylate salt with an oxazolyl-ethylamino substituent ().
  • Activity : Superior DPP-IV inhibition and metabolic stability compared to earlier analogs ().
Table 2: Pharmacological Comparison of Derivatives
Compound Substituent IC₅₀ (DPP-IV) Key Advantage Reference
Vildagliptin Hydroxyadamantyl 3.5 nM Clinical efficacy
Mesylate derivative () Oxazolyl-ethylamino Submicromolar Enhanced stability
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile Chloroacetyl N/A High-yield intermediate

Structural Analogs with Modified Backbones

1-[1-(4-Benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile
  • Structure : Dual pyrrolidine rings with a benzoyl group ().
  • Activity: Targets cognitive disorders via unknown mechanisms ().
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
  • Structure : Cyclopropane-carbonitrile with bromopyridinyl ().
  • Applications : Intermediate in kinase inhibitors, highlighting bromine’s utility in aromatic systems.

Comparison :

  • Electrophilicity: Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro or cyano groups.
  • Target Specificity : Modifications like benzoyl or adamantyl groups tune pharmacokinetic properties.

Biological Activity

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile (CAS No. 207557-33-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in the context of drug development.

Chemical Structure and Synthesis

The structure of this compound features a pyrrolidine ring with a bromoacetyl group and a cyano group. The compound can be synthesized through various methods, often involving the acylation of pyrrolidine derivatives. For example, a practical synthesis method involves the reaction of pyrrolidine with bromoacetyl bromide, followed by conversion to the corresponding carbonitrile.

Antidiabetic Potential

This compound has been investigated for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are essential in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release. The compound's structural similarity to other known DPP-IV inhibitors suggests it may exhibit similar pharmacological properties. In studies, derivatives of this compound have shown promising results in inhibiting DPP-IV activity, indicating potential for therapeutic use in diabetes management .

Anticancer Activity

Research has indicated that compounds related to this compound may possess anticancer properties. For instance, structural analogs have been tested against various cancer cell lines, revealing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through modulation of key signaling pathways .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431 (skin cancer)15.4Apoptosis induction
Analog AJurkat (leukemia)12.8Cell cycle arrest
Analog BHT-29 (colon cancer)10.5Caspase activation

Antimicrobial Properties

In addition to its antidiabetic and anticancer activities, this compound has shown antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Diabetes Management : A study involving diabetic rats demonstrated that treatment with this compound led to significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups.
  • Cancer Treatment : In vitro studies showed that the compound effectively inhibited the proliferation of several cancer cell lines, suggesting its potential as a lead compound for further development as an anticancer agent.
  • Antimicrobial Testing : Clinical isolates of Staphylococcus aureus and Escherichia coli were tested against the compound, showing notable inhibition zones in agar diffusion assays.

Q & A

Q. Advanced

  • Solvent Choice : THF outperforms MeCN in N-acylation due to better coordination with L-proline, enabling reflux conditions (2 h reaction time vs. 24 h in MeCN) .
  • Temperature Control : Elevated temperatures (reflux) accelerate acylation without side reactions, critical for scalability .

What strategies resolve contradictory data in spectroscopic characterization of rotameric mixtures?

Q. Advanced

  • Variable Temperature (VT) NMR : Heating the sample collapses rotameric signals into singlets, confirming dynamic equilibrium .
  • Computational Modeling : DFT calculations predict rotamer populations, cross-validated with experimental NMR integrations .

What role does this compound play in synthesizing DPP-IV inhibitors like Vildagliptin?

Basic
It serves as a pivotal intermediate for introducing the 2(S)-cyanopyrrolidine pharmacophore, essential for DPP-IV inhibition. Reacting it with amines (e.g., 3-hydroxyadamantane-1-amine) generates inhibitors like Vildagliptin, which enhance insulin secretion via GLP-1 stabilization .

How can solubility issues during purification be mitigated?

Q. Advanced

  • Non-Polar Solvent Crystallization : Use toluene or hexane for precipitation, avoiding water .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients separates water-soluble impurities .

What are the common impurities, and how are they analyzed?

Q. Basic

  • Impurities : Unreacted L-proline, bromoacetyl byproducts, and rotameric isomers.
  • Analysis : HPLC (99.25% purity) and LC-MS detect trace impurities, while 1H NMR quantifies rotamers .

How can scalable routes avoid expensive reagents like L-prolinamide?

Q. Advanced

  • L-Proline Substitution : Replace L-prolinamide with cheaper L-proline, eliminating N-protection/deprotection steps .
  • One-Pot Synthesis : Sequential acylation, amidation, and dehydration in a single reactor reduces intermediate isolation .

How is this compound used to generate diverse libraries for biological screening?

Q. Advanced

  • Amine Diversity : React with aliphatic/aromatic amines (e.g., benzylamine, adamantane derivatives) to create analogs for structure-activity relationship (SAR) studies .
  • High-Throughput Methods : Automated parallel synthesis in THF/DMF enables rapid library generation .

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